molecular formula C16H13ClN2O3 B2819798 N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 263160-21-0

N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No. B2819798
M. Wt: 316.74
InChI Key: FOAAVVLCIUVANP-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” is an organic compound that contains several functional groups, including an amide, a chlorophenyl group, and a 2-oxobenzo[d]oxazol-3(2H)-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the amide group could lead to the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the chlorophenyl group could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations into its reactivity, and screening for biological activity .

properties

IUPAC Name

N-(4-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAAVVLCIUVANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

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